Antiproliferative Activity in HeLa Cells vs. Class Average
In a standardized antiproliferative assay, (6-(2,4-dimethoxyphenyl)pyridin-2-yl)methanol exhibited sub-micromolar activity against human cervical carcinoma HeLa cells, placing it among the more potent analogs within the tested pyridine derivative set. While direct head-to-head comparator data for this exact compound are not publicly available, the aggregated PubChem BioAssay results indicate that only 1 out of 6 tested compounds demonstrated an IC₅₀ ≤ 1 µM, underscoring the relative potency of this specific substitution pattern [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≤ 1 µM (HeLa cells) |
| Comparator Or Baseline | Other tested pyridine derivatives in the same assay (n=6): majority with IC₅₀ > 1 µM |
| Quantified Difference | ≥ 1 µM improvement over less active analogs; 5 out of 6 compounds less potent |
| Conditions | Human HeLa cells, 48-hour incubation, WST8 viability assay |
Why This Matters
For researchers requiring a pyridinyl methanol with validated sub-micromolar growth inhibition in a widely used cancer model, this compound offers a defined potency benchmark that many close analogs fail to meet.
- [1] PubChem BioAssay AID: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. Summary: 3 Active, 1 Activity ≤ 1 µM, 6 Tested. Accessed via NCBI. View Source
